N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide
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Overview
Description
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core, an acetylamino group, and a sulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, including the formation of the cyclobutanecarboxamide core and the introduction of the acetylamino and sulfonylamino groups. Common synthetic routes may involve:
Cyclization reactions: to form the cyclobutanecarboxamide core.
Acetylation reactions: to introduce the acetylamino group.
Sulfonylation reactions: to introduce the sulfonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as:
Continuous flow reactors: for efficient and scalable synthesis.
Automated synthesis platforms: to minimize human error and increase reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: These reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: These reactions may involve the replacement of functional groups with other groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Other cyclobutanecarboxamides: Compounds with a similar core structure but different functional groups.
Other acetylamino or sulfonylamino derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique properties and applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-9-13-21(30-2)14-10-19)17-27(20-11-15-22(31-3)16-12-20)33(28,29)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTAJTHGLNTULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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